Methods of Synthesis
The synthesis of catalposide can be achieved through various methods, including extraction from natural sources and total synthesis. The extraction typically involves bioassay-guided fractionation from the stem of Catalpa ovata, where catalposide is isolated using solvent extraction techniques followed by chromatographic methods such as high-performance liquid chromatography (HPLC) to purify the compound .
For synthetic approaches, asymmetric synthesis has been reported for related compounds, emphasizing the importance of stereochemistry in iridoid glycosides. Techniques often involve multiple steps, including the formation of key intermediates through reactions such as oxidation and glycosylation, although specific synthetic routes for catalposide itself are less documented compared to its analogs .
Molecular Structure
Catalposide has a complex molecular structure characterized by its iridoid backbone. The molecular formula is , with a molecular weight of 336.28 g/mol. Its structure features a cyclopentanoid core typical of iridoids, along with a glucose moiety linked via a glycosidic bond . The presence of hydroxyl groups contributes to its solubility and reactivity.
The structural elucidation has been supported by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its functional groups and stereochemistry .
Chemical Reactions Involving Catalposide
Catalposide undergoes several biochemical transformations, particularly in metabolic pathways. Notably, it can be hydrolyzed by carboxylesterases to yield 4-hydroxybenzoic acid, which is an important metabolite with potential biological activities . The metabolism of catalposide involves conjugation reactions such as sulfation and glucuronidation, primarily facilitated by sulfotransferases and UDP-glucuronosyltransferases in human liver microsomes .
In vitro studies have demonstrated that catalposide can inhibit the expression of inducible nitric oxide synthase (iNOS), suggesting its role in modulating inflammatory responses through specific enzymatic pathways .
Mechanism of Action
The mechanism by which catalposide exerts its pharmacological effects appears to be multifaceted. It acts as a natural agonist for peroxisome proliferator-activated receptor-alpha (PPARα), influencing lipid metabolism and reducing triglyceride levels in hepatocytes . This action is significant for potential therapeutic applications in metabolic disorders.
Additionally, catalposide inhibits the production of nitric oxide in macrophages stimulated by lipopolysaccharides, thereby affecting inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. This inhibition occurs through suppression of iNOS gene expression at both transcriptional and translational levels .
Physical and Chemical Properties
Catalposide is typically a white to pale yellow crystalline powder with a melting point around 170-172 °C. It is soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents. The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to alkaline environments or light due to its glycosidic bond susceptibility .
Spectroscopic data reveal characteristic absorption peaks that correspond to hydroxyl groups and carbonyl functionalities, confirming the presence of its iridoid structure.
Scientific Applications
Catalposide has garnered interest for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and lipid-lowering properties. Research indicates that it may be beneficial in treating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and metabolic syndrome .
Furthermore, studies suggest that catalposide could serve as a lead compound for developing new anti-inflammatory drugs targeting nitric oxide synthesis pathways or PPARα activation. Its ability to modulate cellular signaling pathways positions it as a candidate for further pharmacological investigation in various health-related fields .
Catalposide (molecular weight: 482.45 g/mol) is an iridoid glycoside characterized by a bicyclic cyclopentane-[c]-pyran skeleton with a glucose moiety attached at C-1 and a p-hydroxybenzoyl group at C-6 [1] [7]. It is predominantly isolated from Catalpa ovata (Bignoniaceae), where it accumulates in stems (0.82–1.24% dry weight), leaves (0.31–0.75%), and fruits [1] [3]. Related Veronica species (Plantaginaceae) like V. americana and V. longifolia contain catalposide at lower concentrations (0.05–0.2% dry weight), often co-occurring with structurally similar iridoids such as aucubin and verproside [7]. Phytochemical screening of Catalpa bignonioides reveals elevated phenolic content in leaves (≈45 mg GAE/g), correlating with catalposide’s antioxidant capacity in DPPH radical scavenging assays [3].
Table 1: Distribution of Catalposide in Medicinal Plants
Plant Species | Plant Family | Tissue | Catalposide Content (% Dry Weight) | Co-occurring Iridoids |
---|---|---|---|---|
Catalpa ovata | Bignoniaceae | Stems | 0.82–1.24 | Catalpol, 6-OH-catalpol |
Catalpa ovata | Bignoniaceae | Leaves | 0.31–0.75 | Catalpol, verbascoside |
Veronica longifolia | Plantaginaceae | Aerial parts | 0.05–0.15 | Aucubin, verproside |
Neopicrorhiza scrophulariiflora | Plantaginaceae | Roots | Trace amounts* | Picroside I, picroside II |
* Catalposide is not a major iridoid in this species but shares biosynthetic precursors with picrosides [5] [7].
Extraction efficiency of catalposide depends on solvent polarity, tissue pretreatment, and technique optimization:
Table 2: Comparison of Catalposide Extraction Techniques
Method | Conditions | Yield | Purity | Key Advantages | Limitations |
---|---|---|---|---|---|
Solvent Extraction | 80% MeOH, 24h, room temperature | Moderate | 70–80% | Low cost, scalability | High solvent consumption, long time |
Ultrasound (UAE) | 40°C, 150W, 30 min, 70% EtOH | High | 85–90% | Rapid, energy-efficient | Limited penetration in dense tissues |
Supercritical Fluid (SFE) | CO₂ + 15% EtOH, 45°C, 300 bar | High | >90% | Solvent-free, selective | High capital investment |
Microwave (MAE) | 400W, 50°C, 10 min, 1:15 solid/liquid ratio | Moderate | 80–85% | Uniform heating, fast | Risk of thermal degradation |
Catalposide biosynthesis proceeds via the methyl-D-erythritol 4-phosphate (MEP) pathway and iridoid-specific modifications:- Early Steps (MEP Pathway):1. Precursors: Pyruvate + glyceraldehyde-3-phosphate → 1-deoxy-D-xylulose-5-phosphate (DXP) via DXP synthase (DXS).2. DXP reductoisomerase (DXR) converts DXP to MEP, leading to geranyl diphosphate (GPP) formation [5] [7].- Iridoid Skeleton Formation:- Geraniol → 10-hydroxygeraniol (CYP76B6-catalyzed oxidation) → iridodial (NADPH-dependent reductase).- Iridotrial cyclization yields deoxyloganic acid, precursor to catalpol—the core aglycone of catalposide [5] [9].- Catalposide-Specific Modifications:- Glycosylation: UDP-glucosyltransferase (UGT) attaches glucose to catalpol at C-1.- Acylation: BAHD acyltransferase transfers p-hydroxybenzoyl-CoA to C-6 of glucose, forming catalposide. This step exhibits tissue-specific expression in Catalpa stems/leaves [9] [10].
Transcriptomic analyses of Picrorhiza kurroa (producing analogous picroside-II) identified candidate acyltransferases (e.g., MBOAT family) with high affinity for vanilloyl-CoA and catalpol, suggesting conservation in iridoid acylation mechanisms [9]. Biotechnological approaches utilize engineered E. coli expressing UGTs and acyltransferases to synthesize catalposide analogs, achieving titers of ≈50 mg/L in lab-scale bioreactors [6] [10].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6